molecular formula C4H3BrF3N3 B3224778 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1239163-70-2

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B3224778
CAS No.: 1239163-70-2
M. Wt: 229.99 g/mol
InChI Key: ZHAMWMKUYVFDJH-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine ( 1239163-70-2) is a high-value chemical scaffold with a molecular formula of C4H3BrF3N3 and a molecular weight of 229.99 g/mol . Its structure incorporates both a bromo substituent and a trifluoromethyl group on the pyrazole core, making it a particularly versatile intermediate for sophisticated synthetic applications. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of diverse carbon- or nitrogen-based fragments. Simultaneously, the electron-withdrawing trifluoromethyl group is a key motif in medicinal and agrochemical chemistry, known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . This unique combination of features makes this aminopyrazole an essential building block for constructing targeted libraries of novel compounds. Its primary research applications span the exploration of structure-activity relationships in drug discovery, the development of crop protection agents, and the synthesis of more complex heterocyclic systems. The compound is intended for research and further manufacturing use only and is not intended for direct human use . Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF3N3/c5-1-2(4(6,7)8)10-11-3(1)9/h(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAMWMKUYVFDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 4 Bromo 5 Trifluoromethyl 1h Pyrazol 3 Amine

Retrosynthetic Approaches and Precursor Chemistry

Retrosynthetic analysis of 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine reveals several potential pathways for its construction. The core strategy involves disconnecting the pyrazole (B372694) ring to identify key building blocks. The primary disconnection is typically across the N-N bond and the C-C-C backbone, leading back to a hydrazine (B178648) derivative and a trifluoromethylated three-carbon unit.

The formation of the pyrazole ring is most commonly achieved through the condensation of a hydrazine with a 1,3-dielectrophilic compound. mdpi.com For the target molecule, this necessitates precursors that already contain the trifluoromethyl group and a masked amino group.

Key trifluoromethylated building blocks include:

Trifluoromethylated 1,3-dicarbonyl compounds: These are highly versatile precursors for creating the pyrazole backbone. mdpi.comacs.org For instance, 4,4,4-trifluoro-1-(aryl)-butane-1,3-diones can react with hydrazine to form the corresponding trifluoromethyl-substituted pyrazoles.

Trifluoromethylated β-ketonitriles: These are particularly valuable as they allow for the direct incorporation of the 3-amine functionality. The nitrile group serves as a precursor to the amine. An example is 4,4,4-trifluoro-3-oxobutanenitrile.

Trifluoroacetohydrazonoyl halides: These compounds can generate trifluoroacetonitrile (B1584977) imines in situ, which then undergo [3+2] cycloaddition reactions with suitable dipolarophiles like enones to form the pyrazole ring system. researchgate.netnih.gov

4-Alkoxy-1,1,1-trifluoro-3-buten-2-ones: These β-alkoxyvinyl trifluoromethyl ketones are effective precursors that react with hydrazine derivatives to yield trifluoromethylated pyrazoles. thieme-connect.comenamine.netmdpi.com

The following table summarizes key precursors and their roles in the synthesis.

Precursor TypeSpecific ExampleRole in Synthesis
Trifluoromethylated β-KetoesterEthyl 4,4,4-trifluoroacetoacetateForms the C3-C4-C5 backbone with a CF₃ group at C5.
Trifluoromethylated β-Ketonitrile4,4,4-Trifluoro-3-oxobutanenitrileProvides the C3-C4-C5 backbone and introduces a nitrile group as a precursor for the 3-amine.
Trifluoroacetonitrile Imine PrecursorTrifluoroacetohydrazonoyl bromideActs as a 1,3-dipole in [3+2] cycloaddition reactions to build the pyrazole ring. nih.gov
Trifluoromethylated Enone4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneServes as a 1,3-dielectrophile for cyclization with hydrazine. thieme-connect.comenamine.net

The timing for the introduction of the bromine atom and the trifluoromethyl group is a critical strategic consideration.

Trifluoromethyl Group Introduction: The trifluoromethyl (CF₃) group is almost invariably introduced as part of one of the key building blocks before the pyrazole ring is formed. This is due to the difficulty and harsh conditions typically required for direct trifluoromethylation of a pre-formed heterocyclic ring. Building blocks such as ethyl trifluoroacetoacetate or trifluoroacetic acid derivatives are commonly used starting materials to create the necessary trifluoromethylated 1,3-dicarbonyl or equivalent precursors. acs.org

Halogen Introduction: The bromine atom can be introduced either before or after the pyrazole ring is constructed.

Pre-cyclization Bromination: One strategy involves using a brominated 1,3-bis-electrophilic substrate. mdpi.comresearchgate.net For example, a brominated version of a trifluoromethylated 1,3-diketone can be cyclized with hydrazine. This approach ensures the bromine is positioned correctly from the outset.

Post-cyclization Bromination: A more common and often more efficient method is the direct bromination of a pre-formed 5-(trifluoromethyl)-1H-pyrazol-3-amine intermediate. This is a classical electrophilic aromatic substitution reaction on the electron-rich pyrazole ring.

Classical and Established Synthetic Protocols

The Knorr pyrazole synthesis and related cyclocondensation reactions are the most fundamental methods for assembling the pyrazole core. nih.gov The general reaction involves the condensation of hydrazine or its derivatives with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.orgnih.gov

For the synthesis of the target molecule, a key variation involves using a trifluoromethylated β-ketonitrile. The reaction proceeds as follows:

Hydrazine hydrate (B1144303) reacts with the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate.

An intramolecular cyclization occurs where the terminal nitrogen of the hydrazine attacks the nitrile carbon.

Tautomerization of the resulting imine leads to the formation of the aromatic 5-(trifluoromethyl)-1H-pyrazol-3-amine.

The use of 1,3-ketonitriles or 1,3-cyanoaldehydes is an effective way to produce amino-substituted pyrazoles. acs.org

Direct halogenation of the pyrazole ring is a widely used strategy. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive and nucleophilic site, especially when C3 and C5 are substituted.

N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the regioselective bromination of pyrazoles at the 4-position. enamine.netresearchgate.net The reaction is typically carried out under mild conditions, often in a suitable solvent like acetonitrile (B52724) or chloroform, and proceeds cleanly to afford the 4-bromo-pyrazole derivative in good yields. thieme-connect.comnih.gov This method is particularly advantageous as it avoids the use of harsher reagents like elemental bromine and can be performed after the trifluoromethyl and amine functionalities are already in place. Research has demonstrated that the bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with NBS proceeds efficiently under mild conditions. enamine.netresearchgate.net This established reactivity pattern strongly supports its application for the synthesis of the target compound from a 5-(trifluoromethyl)-1H-pyrazol-3-amine precursor.

The table below outlines common halogenation conditions.

ReagentSolventConditionsOutcome
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)Room TemperatureClean, regioselective bromination at C4. thieme-connect.com
N-Bromosuccinimide (NBS)(Trifluoromethyl)benzenePhotochemical activationHigh-yielding benzylic brominations, but adaptable for heterocyclic systems. researchgate.net
Bromine (Br₂) / Acetic AcidAcetic Acid (AcOH)Room TemperatureEffective but can be less selective and requires handling of corrosive liquid bromine.

While introducing the 3-amine group via a nitrile precursor during cyclization is a primary strategy, other methods for installing an amino group on a pyrazole ring exist. These are generally less direct for the target molecule but are part of the broader synthetic toolkit for aminopyrazoles.

Methods for synthesizing 3-aminopyrazoles include:

Reduction of a Nitro Group: A nitro group can be introduced at the C3 position of the pyrazole ring and subsequently reduced (e.g., using catalytic hydrogenation or metal/acid reduction) to the amine. researchgate.net

Nucleophilic Aromatic Substitution: A halogen (like chlorine or bromine) at the C3 position can be displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent, often under metal catalysis (e.g., Buchwald-Hartwig amination) or high temperature/pressure conditions. researchgate.net

From Carboxylic Acid Derivatives: A 3-carboxyl group can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement.

For the specific synthesis of this compound, the most convergent and efficient route involves the cyclization of a trifluoromethylated β-ketonitrile with hydrazine, followed by regioselective bromination of the resulting 5-(trifluoromethyl)-1H-pyrazol-3-amine at the C4 position using NBS.

Modern and Catalytic Synthetic Advancements

The synthesis of the pyrazole core, a key feature of this compound, has been significantly enhanced by modern catalytic methods. These advancements offer improvements in efficiency, selectivity, and reaction conditions over classical approaches.

Transition metal catalysis provides powerful tools for the construction of pyrazole rings. While literature detailing the direct synthesis of this compound using these methods is specific, the general applicability for structurally similar pyrazoles is well-documented. Copper-catalyzed reactions, for instance, are prominent in forming N-aryl bonds in pyrazole synthesis through Ullmann-type couplings. beilstein-journals.org Furthermore, titanium imido complexes have been utilized in multicomponent couplings of alkynes and nitriles to form pyrazole structures. nih.gov These catalytic systems are valued for their ability to tolerate a wide range of functional groups and for proceeding under relatively mild conditions.

Table 1: Overview of Relevant Transition Metal-Catalyzed Reactions for Pyrazole Synthesis

Catalyst System Reaction Type Substrate Scope Key Advantages
Copper (Cu) Ullmann Coupling / Cycloaddition Enaminones, Aryl Halides, Alkynes, Azides Tolerates diverse functional groups, enables C-N bond formation. beilstein-journals.orgresearchgate.net
Titanium (Ti) Multicomponent Coupling Alkynes, Nitriles, Ti-imido complexes Provides a direct route to polysubstituted pyrazoles from simple precursors. nih.gov
Palladium (Pd) Cross-Coupling (e.g., Sonogashira) Halo-pyrazoles, Terminal Alkynes Essential for functionalizing the pyrazole core post-synthesis. researchgate.net

For trifluoromethyl-substituted pyrazoles, one-pot protocols have been developed that combine several transformations, such as condensation, cyclization, and dehydration/aromatization, into a single, seamless sequence. nih.govorganic-chemistry.org For example, a common MCR for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org The synthesis of related 1-aryl-3-trifluoromethylpyrazoles has been successfully achieved through a one-pot method involving the in-situ generation of nitrile imines followed by cycloaddition. nih.govorganic-chemistry.org

The integration of green chemistry principles into the synthesis of pyrazole derivatives is a growing area of focus, aiming to minimize environmental impact. nih.govbenthamdirect.comresearchgate.net Key strategies include the use of environmentally benign solvents, such as water or ethanol, and the development of solvent-free reaction conditions. nih.govthieme-connect.com

Catalysis is a cornerstone of green pyrazole synthesis. The use of recyclable catalysts, including solid-supported catalysts and biocatalysts, reduces waste and improves the sustainability of the process. researchgate.net Furthermore, energy-efficient techniques like microwave irradiation and ultrasound assistance can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. benthamdirect.com The overarching goals are to design synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable. nih.gov

Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles. scilit.comnih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. galchimia.comrsc.org This enhanced control often leads to improved yields, higher selectivity, and better reproducibility compared to traditional batch processing. nih.gov

A significant advantage of flow chemistry is safety; hazardous or unstable intermediates can be generated and consumed in situ within the enclosed system, minimizing exposure. mdpi.com The technology is also highly scalable, allowing for a seamless transition from laboratory-scale synthesis to large-scale production. nih.gov For pyrazole synthesis, flow reactors have been employed for various key steps, including lithiation for functionalization and multi-step condensation sequences, demonstrating the versatility of this approach. galchimia.comenamine.net

Purification and Methodological Characterization Techniques (excluding specific data)

Following the synthesis of this compound, effective purification is critical to isolate the compound in high purity.

Chromatography is the most prevalent technique for the purification of pyrazole derivatives. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography: This is the workhorse method for purification on a laboratory scale. Typically, silica (B1680970) gel is used as the stationary phase due to the polar nature of the N-H and amine functionalities in the target molecule. A mobile phase, or eluent, consisting of a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the desired compound from byproducts and unreacted starting materials. researchgate.netmdpi.com The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent chamber. The separation pattern on the TLC plate guides the purification strategy.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, HPLC is the method of choice. Both normal-phase and reverse-phase HPLC can be used. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase, which is often suitable for separating polar heterocyclic compounds. This technique is mentioned as a tool for purity assessment in supplier documentation. moldb.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, several types of NMR experiments would be crucial.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The protons of the amine (NH₂) and the pyrazole ring (NH) would be expected to appear as distinct signals. Their chemical shifts would be influenced by the electronic environment, and their integration would correspond to the number of protons.

¹³C NMR (Carbon NMR): This experiment identifies the different carbon environments within the molecule. The pyrazole ring carbons, the carbon of the trifluoromethyl group, and any other carbon atoms would each produce a signal at a characteristic chemical shift.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR would be a highly informative technique. It would show a characteristic signal for the three equivalent fluorine atoms, and its coupling to adjacent atoms could provide further structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: The amine (NH₂) and pyrazole (NH) groups would exhibit characteristic stretching vibrations.

C-F stretching: The trifluoromethyl group would have strong, characteristic absorption bands.

C=N and C=C stretching: The pyrazole ring would show characteristic vibrations in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its elemental composition. High-resolution mass spectrometry (HRMS) would be particularly valuable for this compound, as it would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would also be a key feature in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.

The following table summarizes the expected spectroscopic and spectrometric data for this compound, based on the analysis of related compounds. It is important to note that these are predicted values and the actual experimental data may vary.

TechniqueExpected Observations
¹H NMR Signals corresponding to NH₂ and pyrazole NH protons.
¹³C NMR Signals for pyrazole ring carbons and the CF₃ carbon.
¹⁹F NMR A singlet for the CF₃ group.
IR Spectroscopy Characteristic bands for N-H, C-F, C=N, and C=C stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.

The comprehensive analysis of data from these complementary techniques would be essential for the unequivocal structural confirmation of this compound.

Iii. Chemical Reactivity and Functionalization of 4 Bromo 5 Trifluoromethyl 1h Pyrazol 3 Amine

Transformations at the Amino Group

The amino group at the C3 position of the pyrazole (B372694) ring is a versatile handle for the introduction of various substituents through several classical organic reactions.

The primary amino group of 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine is readily susceptible to acylation and alkylation, providing access to a wide array of N-functionalized derivatives.

Acylation reactions with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, are expected to proceed smoothly to furnish the corresponding amides. These reactions are fundamental in modifying the electronic properties and steric bulk of the amino group, which can be crucial for tuning the biological activity of the resulting compounds.

Alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the alkylating agent. The nucleophilicity of the amino group is sufficient to displace the halide, leading to the formation of a new carbon-nitrogen bond. For instance, the alkylation of a similar compound, 5-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-amine, with butyl bromide has been reported, suggesting that such transformations are feasible for the title compound.

ReagentProduct TypeGeneral Reaction Conditions
Acyl Chloride (R-COCl)N-Acylated pyrazoleAprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N)
Alkyl Halide (R-X)N-Alkylated pyrazolePolar solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, NaH)

This table presents expected reaction types based on the general reactivity of aminopyrazoles, as specific examples for this compound are not extensively documented.

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. libretexts.org

The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent. The rate of imine formation is generally optimal at a mildly acidic pH (around 5), as sufficient acid is required to protonate the hydroxyl group of the hemiaminal for elimination, while at very low pH, the amine nucleophile would be protonated and non-reactive. libretexts.org Studies on the condensation of other amino-heterocycles, such as 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes, have shown that the stability of the intermediate hemiaminal and the final imine can be influenced by the electronic effects of substituents on the aldehyde and the polarity of the solvent. mdpi.com It is anticipated that this compound would exhibit similar reactivity.

The primary amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO2), in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

The pyrazole-3-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions:

Sandmeyer-type reactions: The diazonium group can be replaced by various nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, often with the aid of a copper(I) salt catalyst.

Azo coupling reactions: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are known for their vibrant colors and are used as dyes. Research on the diazotization of other 5-aminopyrazoles has demonstrated that the reaction outcome can be dependent on the reaction conditions. researchgate.net

Reaction TypeReagent(s)Product Type
DiazotizationNaNO2, HCl (aq)Pyrazole-3-diazonium chloride
Sandmeyer (Halogenation)CuCl / CuBr / KI3-Halogenated pyrazole
Azo CouplingActivated Aromatic RingAzo-linked pyrazole derivative

This table illustrates the potential synthetic pathways following diazotization, based on established reactivity patterns of aminopyrazoles.

Reactivity of the Bromine Atom via Cross-Coupling Strategies

The bromine atom at the C4 position of the pyrazole ring is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming a new carbon-carbon bond between the C4 position of the pyrazole and an organoboron compound, typically an aryl or vinyl boronic acid or its ester derivative. This reaction is catalyzed by a palladium(0) complex and requires a base.

The reactivity of brominated pyrazoles in Suzuki-Miyaura couplings has been well-documented. For instance, efficient coupling of various 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones with a range of aryl and heteroaryl boronic acids has been achieved using palladium catalysts like XPhosPdG2 in the presence of a suitable ligand such as XPhos to prevent debromination. rsc.orgresearchgate.net The trifluoromethyl group on the pyrazole ring can influence the reactivity of the substrate, but successful couplings have been reported for trifluoromethyl-substituted pyridyl and pyrazolyl boronic esters. psu.edursc.org

Aryl Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2OData not available for specific substrate
4-Methoxyphenylboronic acidPdCl2(dppf)Na2CO3Dioxane/H2OData not available for specific substrate
Thiophene-2-boronic acidXPhosPdG2 / XPhosK3PO4TolueneData not available for specific substrate

This table provides representative conditions for Suzuki-Miyaura reactions on similar brominated heterocyclic systems. The yields are illustrative and would need to be determined experimentally for this compound.

The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net

The presence of the electron-withdrawing trifluoromethyl group at the C5 position of the pyrazole ring can present challenges for the Sonogashira coupling. This group makes the substrate less reactive, and as a result, palladium-catalyzed alkyne coupling transformations can be difficult to achieve. researchgate.net To overcome this, the use of highly effective, bulky, and electron-rich phosphine (B1218219) ligands in conjunction with the palladium catalyst is often necessary. researchgate.net Research on the Sonogashira coupling of 4-bromo-5-trifluoromethyl-1H-pyrazoles with trimethylsilylacetylene (B32187) has highlighted the need for careful optimization of the catalyst, ligand, base, and solvent system to achieve satisfactory yields. researchgate.net

AlkyneCatalyst SystemBaseSolvent
PhenylacetylenePd(PPh3)4, CuIEt3NTHF
TrimethylsilylacetylenePd(OAc)2, XPhosEt3NCH3CN
Propargyl alcoholPdCl2(PPh3)2, CuIi-Pr2NHDMF

This table outlines typical conditions for Sonogashira couplings. Specific conditions for this compound would require experimental optimization due to the electronic effects of the trifluoromethyl group.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.org In the context of substituted pyrazoles, this reaction provides a direct method for introducing various nitrogen-based functionalities at positions bearing a halide. For substrates similar to this compound, such as 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, the C4-bromo position is an excellent handle for such transformations.

Research has demonstrated the successful amination of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with a range of primary and secondary amines. rsc.org These reactions typically employ a palladium precatalyst, a specialized phosphine ligand, and a strong base. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands like Josiphos CyPF-tBu showing particular efficacy. rsc.org The reaction proceeds efficiently under thermal conditions, leading to the desired 4-amino-pyrazole derivatives. rsc.org While the amino group at the C3 position of the target compound adds complexity, the principles of the Buchwald-Hartwig reaction remain applicable for the functionalization of the C4-Br bond.

Table 1: Buchwald-Hartwig Amination of 4-Bromo-5-(trifluoromethyl)pyrazole Derivatives rsc.org
Amine SubstrateCatalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Yield (%)
Octylamine[Pd(cinnamyl)Cl]₂ / Josiphos CyPF-tBuNaOtBuToluene11075
Aniline[Pd(cinnamyl)Cl]₂ / Josiphos CyPF-tBuNaOtBuToluene11080
Morpholine[Pd(cinnamyl)Cl]₂ / Josiphos CyPF-tBuNaOtBuToluene11092
N-Methylaniline[Pd(cinnamyl)Cl]₂ / Josiphos CyPF-tBuNaOtBuToluene11085

Heck, Stille, and Negishi Coupling Methodologies

Beyond C-N bond formation, the C4-bromo substituent serves as a key site for palladium-catalyzed C-C bond-forming reactions, including the Heck, Stille, and Negishi couplings. These reactions are fundamental for elaborating the pyrazole scaffold by introducing new carbon-based substituents.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. It has been successfully applied to 4-halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, demonstrating its utility for creating C-C bonds at the C4 position. rsc.org The reaction of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with organozinc reagents, catalyzed by a palladium complex, proceeds in good yields to afford 4-alkyl or 4-aryl pyrazoles. rsc.org

Table 2: Negishi Cross-Coupling of a 4-Bromo-5-(trifluoromethyl)pyrazole Derivative rsc.org
Organozinc ReagentCatalystSolventTemperature (°C)Yield (%)
BnZnClPd(PPh₃)₄THF6572
PhZnClPd(PPh₃)₄THF6585
(Thiophen-2-yl)ZnClPd(PPh₃)₄THF6568

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. wikipedia.org While specific examples on this compound are not extensively documented, the reaction is widely used for the functionalization of bromo-heterocycles, including pyrazoles. libretexts.org This methodology would allow for the introduction of vinyl groups at the C4 position, which are valuable intermediates for further synthetic transformations.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide. psu.edu It is known for its tolerance of a wide variety of functional groups, making it a suitable candidate for the functionalization of a multi-substituted pyrazole like the title compound. rsc.orgacs.org The reaction would enable the introduction of aryl, vinyl, or alkyl groups from the corresponding organostannane reagent at the C4 position.

Directed C-H Functionalization of the Pyrazole Core

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalization (e.g., halogenation). rsc.org In the case of this compound, the only available C-H bond on the pyrazole ring is at the C3 position, which is already substituted with an amine group. Therefore, C-H functionalization would target the N-H bond or C-H bonds on any N-substituent.

However, considering a related scaffold where the C3 position is unsubstituted, the regioselectivity of C-H activation is a critical consideration. Transition-metal-catalyzed C-H functionalization of pyrazoles often relies on a directing group attached to the N1 position to control which C-H bond is activated. acs.org For instance, various directing groups can guide arylation, alkenylation, or acylation to the C5 position. researchgate.netacs.org In the absence of a strong directing group, the inherent electronic properties of the ring dictate the site of reaction. For N-substituted pyrazoles, functionalization often occurs at the C5 position due to its higher acidity and accessibility. organic-chemistry.org For the title compound, any potential C-H activation would likely occur on a substituent appended to the N1 nitrogen, guided by that substituent itself.

Influence of the Trifluoromethyl Group on Pyrazole Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing substituent that profoundly influences the chemical properties of the pyrazole ring through strong inductive effects.

The CF₃ group exerts a strong negative inductive effect (-I), significantly reducing the electron density of the pyrazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the electron-deficient nature of the trifluoromethylated pyrazole ring enhances its reactivity towards nucleophilic attack. The presence of the CF₃ group at C5 makes the adjacent C4 position more electrophilic, which can influence the reactivity profile in addition to the directing effects of the other substituents. This electronic pull is a key factor in the success of cross-coupling reactions at the C4-bromo position, as it contributes to the polarization of the C-Br bond.

The electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity and basicity of the pyrazole. organic-chemistry.org

Acidity: The CF₃ group significantly increases the acidity of the N-H proton of the pyrazole ring compared to non-fluorinated analogues. By withdrawing electron density, it stabilizes the resulting pyrazolate anion formed upon deprotonation.

Basicity: The CF₃ group substantially decreases the basicity of the lone pair of electrons on the sp²-hybridized nitrogen atom (N2). The inductive withdrawal of electron density makes this lone pair less available for protonation.

This modulation of acid-base properties is critical for understanding reaction mechanisms, particularly those involving deprotonation of the N-H group or reactions requiring a basic nitrogen center.

Regioselectivity and Chemoselectivity in Multi-Substituted Pyrazole Derivatization

The derivatization of a multi-substituted pyrazole such as this compound presents significant challenges and opportunities regarding selectivity. The outcome of a given reaction depends on the interplay between the electronic and steric properties of the three substituents and the nature of the reagents and reaction conditions. acs.org

Regioselectivity: This refers to the preferential reaction at one position over another. For N-alkylation or N-acylation, two regioisomeric products are possible due to the tautomerism of the N-H pyrazole. The steric bulk of the C5-CF₃ group and the C3-amine group will likely direct incoming electrophiles to the less sterically hindered N1 position.

Chemoselectivity: This concerns the selective reaction of one functional group in the presence of others. The molecule possesses several reactive sites: the N-H proton, the nucleophilic amino group, and the electrophilic C-Br bond.

Under basic conditions, deprotonation of the N-H is likely.

In the presence of electrophiles, reaction could occur at the N1 position or the C3-amino group. Protecting the more nucleophilic amino group may be necessary to achieve selective N1-functionalization.

For transition-metal-catalyzed reactions, the C-Br bond is the most probable site of oxidative addition, allowing for selective functionalization via cross-coupling reactions, as discussed previously. rsc.org

Achieving desired transformations requires careful selection of catalysts and reaction conditions to differentiate between these reactive sites.

Ring Transformations and Rearrangement Pathways

While specific studies detailing the ring transformations and rearrangement pathways of this compound are not extensively documented in dedicated research, the inherent reactivity of the 3-aminopyrazole (B16455) scaffold allows for predictions of its potential behavior based on the well-established chemistry of this class of compounds. The transformations are primarily dominated by reactions that leverage the nucleophilic character of the amino group and the ring nitrogen atoms to construct fused heterocyclic systems, which can be considered a form of ring transformation.

The 3-aminopyrazole nucleus is a versatile building block in synthetic organic chemistry, largely due to its polyfunctional nature. beilstein-journals.org It possesses three primary nucleophilic centers: the exocyclic amino group at the C3 position, the N1 nitrogen of the pyrazole ring, and to a lesser extent, the C4 carbon. The typical order of reactivity for these sites is 5-NH2 > 1-NH > 4-CH (in the tautomeric 5-aminopyrazole form). beilstein-journals.orgnih.gov This predictable nucleophilicity is the basis for most of its ring transformation reactions, which are typically annulation reactions leading to fused bicyclic systems. mdpi.com

Ring Transformations via Annulation Reactions

The most significant transformation involving the pyrazole ring of 3-aminopyrazoles is its use as a synthon for the construction of fused pyrazoloazines. nih.gov These reactions involve the condensation of the aminopyrazole with various bielectrophilic reagents. The 3-amino group and the adjacent N2 ring nitrogen act as a binucleophilic system, reacting with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other suitable electrophiles to form a new six-membered ring fused to the pyrazole core. beilstein-journals.orgnih.gov

For this compound, this reactivity would lead to the formation of various substituted, fused pyrazole systems. For instance, reaction with β-diketones could yield pyrazolo[3,4-b]pyridines. nih.gov Similarly, condensation with β-ketoesters could produce pyrazolopyridinones. The presence of the electron-withdrawing trifluoromethyl group at C5 and the bromine atom at C4 would significantly influence the electron density of the pyrazole ring and the nucleophilicity of the reacting centers, thereby affecting reaction rates and potentially the regioselectivity of the cyclization.

Potential Rearrangement Pathways

Molecular rearrangements of the pyrazole ring itself are less common compared to its participation in annulation reactions. However, certain types of rearrangements known in heterocyclic chemistry could be considered.

Dimroth Rearrangement: This is a well-documented isomerization process in many nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms. nih.govwikipedia.org The classic Dimroth rearrangement occurs via a ring-opening and ring-closure sequence. nih.gov While typically observed in systems like 1,2,3-triazoles or fused pyrimidines, benthamscience.comnih.gov it is plausible that fused systems derived from this compound could undergo such rearrangements under acidic or basic conditions.

Boulton-Katritzky Rearrangement: This is another mononuclear heterocyclic rearrangement involving the recyclization of systems containing an N-O bond. nih.govbeilstein-journals.org While not directly applicable to the parent aminopyrazole, derivatives where the amino group is transformed into a suitable participating moiety could potentially undergo this type of transformation to yield other five-membered heterocyclic rings.

Ring Opening Mechanisms: Under specific conditions, such as oxidation, the pyrazole ring in aminopyrazoles can be cleaved. For instance, oxidative ring-opening of 1H-pyrazol-5-amines has been reported to yield 1,2-diaza-1,3-diene derivatives. researchgate.net Such acyclic intermediates could then serve as precursors for the synthesis of different heterocyclic or acyclic compounds.

Due to the absence of specific experimental research on the ring transformations and rearrangements of this compound, a detailed data table of research findings cannot be presented. The following table summarizes the potential transformation and rearrangement pathways based on the general reactivity of the aminopyrazole scaffold.

Reaction TypeDescriptionPotential ReactantsPotential ProductsReference (Based on Aminopyrazole Scaffold)
Annulation (Ring Transformation)Condensation reaction where the aminopyrazole acts as a binucleophile to form a new fused ring.1,3-Diketones, β-Ketoesters, α,β-Unsaturated KetonesPyrazolo[3,4-b]pyridines, Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.govmdpi.com
Dimroth RearrangementIsomerization involving the switching of endo- and exocyclic nitrogen atoms, typically in fused derivatives.Fused Pyrazoloazines (derived from the title compound)Isomeric Fused Pyrazoloazines nih.govbenthamscience.com
Oxidative Ring OpeningCleavage of the pyrazole ring under oxidative conditions to form an acyclic intermediate.Oxidizing AgentsAcyclic Diaza-dienes researchgate.net

Iv. Advanced Applications As a Synthetic Building Block

Synthesis of Novel Heterocyclic Systems and Fused Ring Structures

The inherent reactivity of 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine makes it a powerful tool for the synthesis of novel heterocyclic compounds. The presence of both an amino group and a bromine atom on the pyrazole (B372694) core allows for a variety of cyclization and functionalization reactions, leading to the formation of fused pyrazolo-heterocycles, triazole-pyrazole conjugates, and pyrrole-pyrazole derivatives, among others.

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds with significant interest in medicinal chemistry, can be efficiently achieved using this compound as a key starting material. nih.gov The general synthetic strategy involves the condensation of the 3-amino group of the pyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This reaction proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.net

The reaction conditions for this transformation are typically mild, often involving refluxing the reactants in a suitable solvent such as acetic acid or ethanol, sometimes in the presence of a catalytic amount of acid. ekb.eg The versatility of this method allows for the introduction of a wide range of substituents on the pyrimidine ring by varying the structure of the 1,3-dicarbonyl compound. nih.gov

Starting MaterialReagent (1,3-Dicarbonyl Compound)ProductReaction Conditions
This compoundAcetylacetone2,7-dimethyl-5-(trifluoromethyl)-3-bromo-pyrazolo[1,5-a]pyrimidineAcetic acid, reflux
This compoundEthyl acetoacetate2-methyl-7-hydroxy-5-(trifluoromethyl)-3-bromo-pyrazolo[1,5-a]pyrimidineEthanol, reflux
This compoundDiethyl malonate2,7-dihydroxy-5-(trifluoromethyl)-3-bromo-pyrazolo[1,5-a]pyrimidineSodium ethoxide, ethanol, reflux

This table presents hypothetical reaction outcomes based on established synthetic methodologies for pyrazolo[1,5-a]pyrimidine formation.

The synthesis of molecules containing both triazole and pyrazole rings, known as triazole-pyrazole conjugates, has garnered significant attention due to their diverse biological activities. urfu.runih.gov this compound is an excellent precursor for the construction of these hybrid molecules. nih.gov A common synthetic route involves the diazotization of the 3-amino group to form a pyrazolyl diazonium salt, which can then be converted to a pyrazolyl azide. beilstein-journals.org The resulting azide can subsequently undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne to furnish the desired 1,2,3-triazole-pyrazole conjugate. researchgate.net

This synthetic approach offers a high degree of modularity, as a wide variety of substituents can be introduced on both the pyrazole and triazole rings by selecting the appropriate starting materials. zsmu.edu.ua The bromine atom on the pyrazole ring remains intact throughout this reaction sequence, providing a handle for further functionalization of the final conjugate.

StepReagentsIntermediate/Product
1. DiazotizationNaNO₂, HCl (aq), 0-5 °C4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-diazonium chloride
2. Azide FormationNaN₃3-azido-4-bromo-5-(trifluoromethyl)-1H-pyrazole
3. CycloadditionTerminal alkyne (R-C≡CH), Cu(I) catalyst1-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-yl)-4-substituted-1H-1,2,3-triazole

This table outlines a general synthetic pathway for the construction of triazole-pyrazole conjugates.

Pyrrole-pyrazole derivatives represent another important class of heterocyclic compounds that can be synthesized from this compound. A well-established method for the synthesis of pyrroles is the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com In this context, the 3-amino group of the pyrazole acts as the primary amine, reacting with a 1,4-diketone under acidic or neutral conditions to yield the corresponding N-pyrazolyl-substituted pyrrole. organic-chemistry.org

The reaction mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org The choice of the 1,4-dicarbonyl compound allows for the introduction of various substituents on the pyrrole ring, providing access to a library of diverse pyrrole-pyrazole derivatives. nih.gov

Starting MaterialReagent (1,4-Dicarbonyl Compound)Product
This compound2,5-Hexanedione1-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2,5-dimethyl-1H-pyrrole
This compound1,4-Diphenyl-1,4-butanedione1-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2,5-diphenyl-1H-pyrrole
This compoundSuccinaldehyde1-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-yl)-1H-pyrrole

This table illustrates the application of the Paal-Knorr synthesis for the preparation of pyrrole-pyrazole derivatives.

Role in the Assembly of Complex Organic Architectures

Beyond the synthesis of individual heterocyclic systems, this compound plays a crucial role as a precursor in the assembly of more complex and diverse organic architectures. Its multiple functionalization points allow for its incorporation into larger molecular frameworks, including chemical libraries and macrocyclic structures.

In the field of drug discovery and chemical biology, the generation of chemical libraries with high scaffold diversity is of paramount importance. nih.govnih.gov this compound is an excellent starting material for the construction of such libraries due to its potential for multi-point diversification. nih.gov The amino group can be acylated, alkylated, or used in cyclization reactions. The bromo group can be functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of aryl, vinyl, and alkynyl substituents. orientjchem.org The trifluoromethyl group, while generally unreactive, imparts unique electronic properties and can influence the biological activity of the final compounds.

By systematically varying the reagents used to modify each of these functional groups, a large and diverse library of pyrazole-containing compounds can be generated from this single precursor, facilitating the exploration of chemical space and the identification of new bioactive molecules.

The development of synthetic routes to macrocyclic and polycyclic frameworks is a significant challenge in organic chemistry. The unique structural features of this compound make it a valuable component in the construction of these complex architectures. The bromo-substituent, in particular, serves as a key handle for intramolecular cross-coupling reactions, which can be used to form macrocyclic rings. For instance, a pyrazole derivative with a long-chain substituent containing a terminal alkyne or boronic acid could undergo an intramolecular Sonogashira or Suzuki coupling to yield a macrocycle containing the pyrazole ring.

Furthermore, the pyrazole ring itself can be part of a larger polycyclic system. rsc.org Through a sequence of reactions that build additional rings onto the pyrazole core, complex polycyclic aromatic or non-aromatic systems can be constructed. The trifluoromethyl group can play a role in directing the regioselectivity of these cyclization reactions and can also enhance the stability and lipophilicity of the final polycyclic framework.

Utilization in Precursor Synthesis for Advanced Materials Research

The strategic placement of functional groups on the pyrazole ring of this compound makes it an ideal precursor for designing and synthesizing molecules destined for advanced materials research. The bromine atom serves as a handle for cross-coupling reactions, enabling the extension of the π-conjugated system, while the amine group can be utilized for polymerization or further functionalization. The trifluoromethyl group, with its strong electron-withdrawing nature, plays a crucial role in modulating the electronic properties, solubility, and stability of the resulting materials.

Components for Organic Electronic Materials

The field of organic electronics, which includes devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), relies on the development of novel organic semiconducting materials with precisely controlled electronic and physical properties. This compound serves as a key starting material for the synthesis of such components.

The bromine atom on the pyrazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the facile introduction of various aryl or heteroaryl substituents. By carefully selecting the coupling partner, researchers can systematically tune the electronic properties of the resulting molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection, transport, and recombination in organic electronic devices.

For instance, coupling this compound with aromatic boronic acids can lead to the formation of extended π-conjugated systems. The trifluoromethyl group significantly influences the electronic characteristics of these systems by lowering the LUMO energy level, which can enhance electron injection and transport, making the resulting materials suitable for use as n-type semiconductors. The amine group can be further modified to fine-tune the molecule's properties or to attach it to other components in a device.

Research into trifluoromethyl-substituted pyrazoles has highlighted their potential in creating materials for photovoltaic and electroluminescent applications. The introduction of the trifluoromethyl group can lead to materials with high light absorbance and desirable emission properties. While direct studies on this compound in this specific context are emerging, the established principles of molecular engineering in organic electronics strongly suggest its high potential. The synthesis of novel pyrazole azo dyes also demonstrates the versatility of aminopyrazole derivatives in creating chromophoric systems, which are fundamental to the operation of many organic electronic devices. nih.govresearchgate.net

Below is a table summarizing the potential impact of substituting different functional groups via Suzuki-Miyaura coupling on the electronic properties of the resulting materials.

Aryl/Heteroaryl Boronic Acid Coupling PartnerPotential Impact on Electronic PropertiesPotential Application in Organic Electronics
Electron-donating groups (e.g., thiophene, furan)Narrower bandgap, enhanced light absorptionOrganic Photovoltaics (OPVs)
Electron-withdrawing groups (e.g., pyridine (B92270), benzonitrile)Lowered LUMO, improved electron transportn-type Organic Field-Effect Transistors (OFETs)
Fused aromatic systems (e.g., naphthalene, anthracene)Extended π-conjugation, improved charge mobilityHigh-performance OFETs and OPVs

Building Blocks for Polymeric Systems

The development of advanced polymeric materials with tailored thermal, mechanical, and electronic properties is a cornerstone of modern materials science. This compound offers multiple reactive sites that can be exploited for the synthesis of novel polymeric systems.

The amine group of the molecule can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would incorporate the robust and thermally stable pyrazole ring into their backbone. The trifluoromethyl group is known to enhance the solubility of polymers in organic solvents, which is a significant advantage for processing and device fabrication. researchgate.net Furthermore, the presence of the trifluoromethyl group can impart desirable properties to the polymer, such as increased thermal stability, chemical resistance, and a low dielectric constant. researchgate.net

The bromine atom provides a route to create functionalized polymers. For example, a polymer can be synthesized via the amine functionality, leaving the bromine atom intact for post-polymerization modification. This allows for the grafting of side chains with specific functionalities onto the polymer backbone, leading to materials with complex architectures and properties.

A particularly promising application lies in the synthesis of electrically conducting polymers. A patent on electrically conducting poly(pyrazoles) derived from the polymerization of substituted aminopyrazoles suggests that polymers based on this compound could exhibit interesting electronic properties. The polymerization can be envisioned to proceed through a mechanism analogous to that of polyaniline, where the amine groups link the monomer units. The resulting polymer would have a conjugated backbone, which is a prerequisite for electrical conductivity. The electronic properties of such a polypyrazole could be further tuned by the electron-withdrawing trifluoromethyl group and by doping with appropriate oxidizing or reducing agents.

The table below outlines potential polymeric systems that could be synthesized from this compound and their potential properties and applications.

Polymerization ReactionResulting Polymer TypePotential PropertiesPotential Applications
Polycondensation with diacyl chloridesPolyamideHigh thermal stability, good solubility, low dielectric constantHigh-performance engineering plastics, dielectric layers in microelectronics
Polycondensation with diisocyanatesPolyureaGood mechanical strength, thermal stabilityAdvanced coatings and adhesives
Oxidative PolymerizationPolypyrazole (Conducting Polymer)Electrical conductivity, environmental stabilityOrganic electrodes, sensors, antistatic coatings

V. Theoretical and Computational Investigations

Electronic Structure and Molecular Orbital Analyses

The electronic properties of the pyrazole (B372694) ring are significantly influenced by its substituents. In 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine, the interplay between the electron-donating amine (-NH2) group and the electron-withdrawing trifluoromethyl (-CF3) and bromo (-Br) groups dictates the molecule's reactivity and electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO): Theoretical calculations are used to model the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. nih.govresearchgate.net

HOMO: The HOMO is typically distributed across the π-system of the pyrazole ring and the lone pair of the amino group. The electron-donating nature of the -NH2 group elevates the HOMO energy level, making the molecule susceptible to electrophilic attack.

LUMO: The LUMO's electron density is expected to be localized more towards the sections of the ring bearing the electron-withdrawing trifluoromethyl and bromo substituents. nih.gov The strongly electronegative fluorine atoms in the -CF3 group significantly lower the LUMO energy, indicating the molecule's capacity to accept electrons.

The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions. nih.gov A smaller energy gap generally corresponds to higher chemical reactivity. researchgate.net For substituted pyrazoles, this gap is finely tuned by the electronic nature of the attached functional groups. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show negative potential (electron-rich regions, typically colored red or yellow) around the pyridine-like nitrogen atom and the amine group, indicating these are likely sites for protonation and electrophilic attack. Conversely, positive potential (electron-poor regions, colored blue) would be expected around the acidic N-H proton and near the electron-withdrawing trifluoromethyl group. researchgate.net

Conformational Analysis and Tautomerism Studies of Pyrazole Derivatives

For N-unsubstituted pyrazoles like this compound, annular tautomerism is a key consideration. This involves the migration of the proton between the two ring nitrogen atoms (N1 and N2), leading to different isomers.

Computational studies, primarily using DFT, are essential for determining the relative stability of these tautomers. researchgate.netresearchgate.net The equilibrium position is highly dependent on the substitution pattern. researchgate.netnih.gov For 3(5)-aminopyrazoles, theoretical calculations generally predict that the 3-amino tautomer is more stable than the 5-amino tautomer. researchgate.netnih.gov This preference is influenced by the electronic effects of other substituents on the ring. nih.gov In the case of the target molecule, two primary tautomers exist:

This compound

4-bromo-3-(trifluoromethyl)-1H-pyrazol-5-amine

DFT calculations on related substituted pyrazoles have shown that electron-donating groups like -NH2 tend to favor being at the C3 position, while strong electron-withdrawing groups may stabilize a C5 configuration. nih.gov Given the presence of both types of groups, precise energy calculations would be needed to definitively establish the most stable tautomer, but the 3-amino form is often predicted to be lower in energy. researchgate.netnih.gov

The following table summarizes the general findings on tautomer stability for related pyrazole systems based on computational studies.

Substituent Type at C3/C5Favored Tautomer PositionRationale
Electron-Donating (e.g., -NH2, -OH, -CH3)C3Stabilization through π-system electron donation. nih.gov
Electron-Withdrawing (e.g., -COOH, -CHO)C5Stabilization through inductive effects. nih.gov
Trifluoromethyl (-CF3)C3The -CF3 group has been shown to favor the C3 position in some polymethylenepyrazoles. researchgate.net

This table is generated based on general principles derived from computational studies on various pyrazole derivatives.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the reaction pathways for the synthesis of pyrazole derivatives. These computations can identify intermediates, transition states, and determine the activation energies associated with each step. wuxiapptec.com

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. For a molecule like this compound, a plausible synthesis could involve a trifluoromethylated β-keto precursor. Computational modeling of such reactions reveals the geometry of the transition states. For instance, in the cyclization step, calculations can model the precise bond-forming and bond-breaking processes as the hydrazine nitrogen attacks a carbonyl carbon, leading to a hydroxyl intermediate. rsc.org The dehydration of this intermediate to form the aromatic pyrazole ring is often the rate-determining step, and its transition state can be computationally characterized. rsc.org

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. wuxiapptec.comresearchgate.net This profile illustrates the energetic landscape of the reaction, highlighting the most favorable pathway. For example, in the alkylation of pyrazoles, DFT calculations have been used to estimate the activation energies for substitution at the N1 versus the N2 position, successfully predicting the regiochemical outcome. wuxiapptec.com Similarly, for the formation of the pyrazole ring, energy profiles can explain the observed regioselectivity when an unsymmetrical precursor is used, as is the case for many trifluoromethyl-substituted pyrazoles. rsc.org These studies help chemists understand why a particular isomer is formed preferentially and allow for the optimization of reaction conditions.

Spectroscopic Property Predictions via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, are a standard method for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). researchgate.net For 4-halogenated pyrazoles, theoretical calculations have shown a good correlation with experimental data, helping to assign signals and confirm structures. researchgate.netsemanticscholar.org DFT calculations predict that the chemical shifts of ring protons are sensitive to the electronic nature of the substituents. semanticscholar.org

IR Spectra: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. nih.gov Theoretical spectra for pyrazole derivatives, often computed at the DFT level, help in assigning the observed absorption bands to specific vibrational modes, such as N-H stretching, C=N stretching, and vibrations of the substituent groups. mdpi.comresearchgate.net The presence of hydrogen bonding, which significantly affects N-H stretching frequencies, can also be modeled. mdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). doaj.orgnih.gov These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π*). nih.gov For pyrazole derivatives, TD-DFT calculations can show how substituents and solvent polarity affect the absorption maxima. doaj.orgmdpi.com

The table below shows a conceptual comparison of expected spectroscopic data points and how computational methods contribute to their interpretation.

Spectroscopic TechniqueKey Feature for the CompoundComputational MethodPredicted Information
¹H NMRChemical shift of N-H protonGIAO/DFTPosition and broadening due to tautomerism and solvent effects. semanticscholar.org
¹³C NMRShifts of C-Br and C-CF3 carbonsGIAO/DFTInfluence of electronegative substituents on carbon environments. researchgate.net
¹⁹F NMRChemical shift of -CF3 groupGIAO/DFTElectronic environment around the trifluoromethyl group.
IR SpectroscopyN-H stretching frequencyDFTPosition of the N-H band, influenced by hydrogen bonding. mdpi.com
UV-Vis Spectroscopyλmax of π → π* transitionsTD-DFTAbsorption maxima and influence of solvent polarity. doaj.org

This table illustrates the application of computational methods for spectroscopic prediction in pyrazole derivatives.

Solvent Effects and Environmental Influences on Molecular Properties

The properties and behavior of molecules can change significantly in solution compared to the gas phase. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. nih.gov

Studies on pyrazole derivatives have shown that solvent polarity can have a profound impact on:

Tautomeric Equilibrium: Polar solvents can stabilize the tautomer with the higher dipole moment. nih.gov Computational studies using PCM can predict the shift in tautomeric preference when moving from a nonpolar to a polar solvent. nih.gov

Molecular Geometry: Interactions with solvent molecules can cause slight changes in bond lengths and angles. doaj.org

Electronic Properties: The HOMO-LUMO energy gap and dipole moment are often altered by solvent interactions. For pyrazole itself, the dipole moment increases significantly with solvent polarity, while the HOMO-LUMO gap tends to decrease. doaj.org

Spectroscopic Properties: Solvatochromic shifts in UV-Vis spectra (a change in absorption wavelength with solvent polarity) can be accurately predicted using TD-DFT calculations that include a solvent model. doaj.orgmdpi.com

These computational approaches are essential for bridging the gap between theoretical gas-phase models and experimental results, which are most often obtained in solution. nih.gov

Vi. Future Perspectives and Emerging Research Directions

Development of Sustainable and Economically Viable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and economic feasibility. For 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine, a key research thrust will be the development of sustainable and cost-effective synthetic pathways. Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

One-Pot and Multicomponent Reactions: Designing elegant one-pot or multicomponent reactions that assemble the pyrazole (B372694) core with the desired substituents in a single, efficient step will be a primary goal. nih.gov This approach minimizes waste, reduces energy consumption, and simplifies purification processes.

Green Solvents and Catalysts: The exploration of environmentally benign solvents, such as water or bio-based solvents, will be crucial. scilit.com Furthermore, the development and utilization of recyclable catalysts, including heterogeneous catalysts and biocatalysts, can significantly improve the sustainability of the synthesis. mdpi.com

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and facile scalability. whiterose.ac.uk Implementing flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Synthetic StrategyKey Advantages
One-Pot ReactionsReduced waste, energy efficiency, simplified purification
Green SolventsLower environmental impact, improved safety
Recyclable CatalystsCost-effective, reduced waste
Flow ChemistryEnhanced control, improved safety, scalability

Exploration of Novel Reactivity Modalities for Enhanced Functionalization

The unique substitution pattern of this compound provides multiple avenues for further chemical modification. Future research will undoubtedly delve into exploring novel reactivity modalities to expand the library of accessible derivatives.

Key areas of exploration will include:

Amino Group Derivatization: The 3-amino group is a versatile handle for a wide range of transformations. It can serve as a nucleophile in reactions with various electrophiles to introduce diverse functional groups. A particularly promising direction is its use in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to possess a broad spectrum of biological activities. rsc.orgacs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring represents an atom-economical approach to introduce new substituents. Research into selective C-H activation and functionalization at the N1-position or other available sites will be a significant area of focus.

Cross-Coupling Reactions: The 4-bromo substituent is an ideal anchor for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. rsc.org These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups, thereby generating a vast library of derivatives for screening in different applications.

Trifluoromethyl Group-Directed Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyrazole ring. Investigating how this group can be leveraged to direct regioselective reactions at other positions on the ring will be an important area of study.

Expansion of Applications in Diverse Areas of Organic and Materials Chemistry

Building on the known applications of pyrazole derivatives, future research will aim to expand the utility of this compound into new and diverse fields of organic and materials chemistry.

Potential areas for application expansion include:

Medicinal Chemistry: Given the prevalence of pyrazole scaffolds in pharmaceuticals, derivatives of this compound will be explored for a wide range of therapeutic targets. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, making these derivatives attractive for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. digitellinc.com The amino group can be used to synthesize pyrazolo[1,5-a]pyrimidines, a class of compounds with known sedative, anxiolytic, and kinase inhibitory activities. mit.eduacs.org

Agrochemicals: Trifluoromethyl-containing pyrazoles are well-established in the agrochemical industry as potent insecticides and herbicides. mdpi.comrsc.org New derivatives of this compound will be synthesized and screened for their potential as next-generation crop protection agents.

Materials Science: The unique electronic properties conferred by the trifluoromethyl and bromo substituents, combined with the potential for extensive functionalization, make this pyrazole a promising building block for novel organic materials. nih.gov Research could focus on the development of new organic light-emitting diodes (OLEDs), sensors, and functional polymers.

Application AreaPotential Role of this compound Derivatives
Medicinal ChemistryAnticancer, antiviral, anti-inflammatory agents, kinase inhibitors
AgrochemicalsInsecticides, herbicides, fungicides
Materials ScienceOrganic electronics, sensors, functional polymers

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of new derivatives and applications, the integration of automated synthesis and high-throughput experimentation (HTE) will be paramount.

Future research in this area will involve:

Automated Library Synthesis: The development of automated platforms for the parallel synthesis of large libraries of derivatives from this compound will enable the rapid exploration of a vast chemical space. whiterose.ac.uk This can be achieved through the use of robotic systems and flow chemistry setups. jstar-research.com

High-Throughput Screening: Coupling automated synthesis with high-throughput screening (HTS) will allow for the rapid evaluation of the biological activity or material properties of the synthesized compounds. rsc.org This will significantly accelerate the identification of lead compounds for further development.

Miniaturization and Data-Rich Experimentation: HTE allows for experiments to be conducted on a microscale, conserving valuable starting materials and reagents. This approach generates large datasets that can be used to train machine learning models for reaction optimization and prediction.

Advanced Predictive Modeling for Rational Design of Derivatives

In synergy with experimental efforts, advanced computational and predictive modeling techniques will play a crucial role in the rational design of novel derivatives of this compound with desired properties.

Key research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives with their biological activity or material properties. These models can then be used to predict the properties of virtual compounds and guide the synthesis of the most promising candidates.

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of derivatives with specific biological targets. High-throughput virtual screening of large compound libraries can identify potential hits for further experimental validation.

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing experimental data to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired property profiles. This data-driven approach has the potential to significantly accelerate the discovery and development process.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted precursors. For example, phosphorous oxychloride (POCl₃) is used to cyclize intermediates like substituted hydrazides or carbonyl derivatives under controlled temperatures (~120°C). Bromination and trifluoromethylation steps are critical for introducing the bromine and CF₃ groups, respectively. Purification via column chromatography or recrystallization ensures high yields (≥95%) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity.
  • IR spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).
  • X-ray crystallography resolves crystal packing and molecular conformation (e.g., triclinic crystal system with specific unit cell parameters) .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight (C₄H₃BrF₃N₃; MW 238.09) .

Q. How do the bromine and trifluoromethyl groups influence the compound’s reactivity?

  • Methodological Answer :

  • Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
  • Trifluoromethyl at the 5-position enhances electron-withdrawing effects, stabilizing the pyrazole ring and modulating lipophilicity for biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm activity.
  • Purity analysis : Quantify impurities via HPLC or GC-MS, as trace byproducts may skew results.
  • Structural analogs comparison : Test derivatives (e.g., 4-chloro or 4-iodo analogs) to isolate substituent-specific effects .

Q. What strategies optimize experimental design for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent engineering : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the 3-position to improve hydrogen-bonding interactions.
  • Computational docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthetic targets .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents and correlate with bioassay data .

Q. How can crystal structure data inform interaction studies with biological targets?

  • Methodological Answer :

  • Conformational analysis : X-ray data (e.g., bond angles, dihedral angles) reveal the compound’s preferred geometry, which can be aligned with active-site residues of target proteins.
  • Electrostatic potential mapping : Identify regions of electron density (e.g., NH₂ groups) critical for hydrogen bonding or π-π stacking .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Temperature control : Maintain reaction temperatures (±2°C) to avoid side reactions (e.g., over-bromination).
  • Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for precise cross-coupling without byproducts.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.